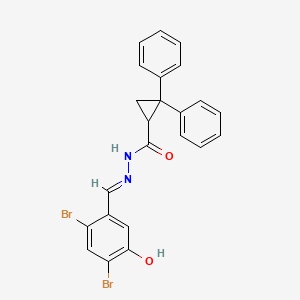![molecular formula C20H18O5 B5874839 benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the family of coumarin derivatives. It is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess antioxidant activity, which can protect cells from oxidative damage and prevent the development of various diseases. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation and alleviate various inflammatory conditions. Additionally, it has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, which ensures consistent results. It is also stable under various conditions, which allows for long-term storage and easy handling. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is the development of new coordination compounds using benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a ligand. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new synthesis methods and the optimization of its properties for specific applications are also potential future directions.
Conclusion
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound with unique properties and potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Although its mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the research on benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including the development of new coordination compounds and the investigation of its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of 4,8-dimethylcoumarin with benzyl bromide and sodium acetate in the presence of acetic acid. The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.
Applications De Recherche Scientifique
Benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the development of new coordination compounds.
Propriétés
IUPAC Name |
benzyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13-10-18(21)25-20-14(2)17(9-8-16(13)20)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWCTTUGDBJCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)
![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

